molecular formula C6H5O2S- B1234272 Thien-2-ylacetate

Thien-2-ylacetate

Cat. No.: B1234272
M. Wt: 141.17 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thien-2-ylacetate is a member of thiophenes. It is a conjugate base of a 2-thienylacetic acid.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper-mediated click chemistry facilitates the synthesis of triazole-linked thienylacetates, enhancing structural diversity.

Synthesis of 1,4-Di(thien-2-yl)-1,2,3-triazole Derivatives

Liang’s method was adapted to prepare 3-azidothiophene from 3-iodothiophene using CuI and N,N’-dimethylethylenediamine (DMEDA) in ethanol–water (7:3) at 50°C . Subsequent CuAAC with alkynes yielded 1,4-di(thien-2-yl)-1,2,3-triazoles, with optimized conditions achieving 59% yield (Table 2) . The triazole ring’s rigidity improves π-conjugation, making these derivatives valuable in optoelectronic applications.

Table 2: Optimization of CuAAC Conditions

EntryLigandSolventTemperature (°C)Yield (%)
1NoneDMF9510
2DMEDADMF9517
4DMEDAEtOH–H₂O (7:3)5059

Oxidative Cyclization and Annulation Strategies

Intramolecular cyclizations enable access to fused heterocycles bearing thienylacetate motifs.

Thieno[2,3-b]indole-2-carboxylates via 1,2-Diaza-1,3-dienes

Reaction of 1,2-diaza-1,3-dienes with indoline-2-thione in acetonitrile at room temperature produced α-thiohydrazones, which cyclized to thieno[2,3-b]indole-2-carboxylates upon heating (Fig. 2) . Ethyl ester derivatives (R = CO₂Et) were isolated in 85% yield, demonstrating the method’s efficiency under mild conditions .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Thien-2-ylacetate Synthesis

MethodAdvantagesLimitationsTypical Yield (%)
OrganolithiumHigh regioselectivitySensitivity to moisture53–73
CuAACStructural diversityRequires azide precursors59
Oxidative cyclizationAccess to fused heterocyclesMulti-step protocols85
EsterificationSimplicityRequires pre-formed acidN/A

Properties

Molecular Formula

C6H5O2S-

Molecular Weight

141.17 g/mol

IUPAC Name

2-thiophen-2-ylacetate

InChI

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)/p-1

InChI Key

SMJRBWINMFUUDS-UHFFFAOYSA-M

SMILES

C1=CSC(=C1)CC(=O)[O-]

Canonical SMILES

C1=CSC(=C1)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thien-2-ylacetate
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